Product packaging for Dexamethasone acid ethyl ester(Cat. No.:CAS No. 37926-77-5)

Dexamethasone acid ethyl ester

Cat. No.: B12769681
CAS No.: 37926-77-5
M. Wt: 406.5 g/mol
InChI Key: VWJZUPZHKJIUEH-HOGMHMTRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Dexamethasone (B1670325) Derivatives in Glucocorticoid Research

Dexamethasone, a potent synthetic glucocorticoid, and its derivatives are fundamental tools in glucocorticoid research. frontiersin.org As an agonist for the glucocorticoid receptor (GR), dexamethasone is approximately 25 times more potent than the endogenous glucocorticoid hydrocortisone (B1673445) (cortisol). wikipedia.org This high potency and selectivity for the GR over the mineralocorticoid receptor (MR) make it and its analogues invaluable for studying the physiological and pathophysiological roles of glucocorticoids, which include the regulation of carbohydrate and protein metabolism, inflammation, and immune responses. frontiersin.orgnih.gov

In research, dexamethasone derivatives are used to investigate the molecular mechanisms of glucocorticoid action, from gene transcription to non-genomic pathways. nih.govpor-journal.com For instance, derivatives like Dexamethasone 21-mesylate have been developed as affinity labels to identify and characterize glucocorticoid receptors. pnas.org The development of various derivatives allows researchers to explore structure-activity relationships, aiming to create compounds with more targeted effects or to understand the basis of glucocorticoid resistance. frontiersin.orgpor-journal.com Synthetic modifications to the dexamethasone structure can alter properties like bioavailability and receptor binding affinity, providing a suite of chemical probes to dissect the complex biology of the glucocorticoid system. frontiersin.org

Dexamethasone Acid Ethyl Ester as a Chemical Entity: Its Occurrence and Research Relevance

This compound is a specific derivative of dexamethasone. Chemically, it is identified as Ethyl (8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylate. synzeal.com This compound is primarily recognized in the context of pharmaceutical manufacturing and analysis, where it is often classified as a related substance or impurity in the production of dexamethasone. researchgate.netinnovareacademics.inamzeals.com

Its main relevance in a research context is as an analytical reference standard. synzeal.com Laboratories use this compound for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure the purity and quality of dexamethasone drug products. synzeal.comresearchgate.netinnovareacademics.in Its presence and separation from the active pharmaceutical ingredient are critical for quality control. researchgate.net Deuterium-labeled versions, like this compound-d5, are also synthesized for use as internal standards in quantitative analyses during drug development studies. medchemexpress.eu

Overview of Ester-Based Modifications in Steroid Chemistry

The modification of steroids through esterification is a common and powerful strategy in medicinal and organic chemistry. wikipedia.orgnih.gov Creating a steroid ester involves forming an ester linkage, often at a hydroxyl group on the steroid nucleus. wikipedia.org This chemical alteration can significantly change the parent steroid's physicochemical properties, such as its lipophilicity (oil solubility) and water solubility. wikipedia.org

These modifications are often employed to create prodrugs, which are inactive compounds that are converted into the active drug within the body. wikipedia.org By adjusting properties like lipophilicity, chemists can control the drug's absorption, distribution, metabolism, and excretion (ADME) profile. wikipedia.org For example, increasing lipophilicity by adding a longer fatty acid ester chain can slow the release of a steroid from an oily injection depot, thereby extending its duration of action. wikipedia.org Esterification can also be used to attach steroids to carrier molecules for targeted delivery systems or to facilitate specific chemical reactions during the synthesis of more complex derivatives. nih.govnih.gov The synthesis of steroid esters has been a subject of extensive research, with hundreds of variations developed to fine-tune the therapeutic and research applications of steroid hormones. wikipedia.org

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
IUPAC Name ethyl (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate nih.gov
Molecular Formula C23H31FO5 amzeals.comnih.govamzeals.comusbio.net
Molecular Weight 406.49 g/mol nih.govusbio.net
CAS Number 37926-77-5 synzeal.comamzeals.comnih.govamzeals.com
XLogP3 2.6 nih.gov

Table 2: Research and Analytical Context of this compound

ContextDescriptionSource
Analytical Standard Used as a reference standard for analytical method development and validation (AMV). synzeal.com
Impurity Analysis Identified and separated as a related impurity in Dexamethasone drug products using HPLC. researchgate.netinnovareacademics.in
Quality Control (QC) Utilized in QC applications for Abbreviated New Drug Applications (ANDA) or during commercial production of Dexamethasone. synzeal.com
Isotope Labeling A deuterium-labeled form (this compound-d5) is available for use in pharmacokinetic studies. medchemexpress.eu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H31FO5 B12769681 Dexamethasone acid ethyl ester CAS No. 37926-77-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37926-77-5

Molecular Formula

C23H31FO5

Molecular Weight

406.5 g/mol

IUPAC Name

ethyl (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate

InChI

InChI=1S/C23H31FO5/c1-5-29-19(27)23(28)13(2)10-17-16-7-6-14-11-15(25)8-9-20(14,3)22(16,24)18(26)12-21(17,23)4/h8-9,11,13,16-18,26,28H,5-7,10,12H2,1-4H3/t13-,16+,17+,18+,20+,21+,22+,23+/m1/s1

InChI Key

VWJZUPZHKJIUEH-HOGMHMTRSA-N

Isomeric SMILES

CCOC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O

Canonical SMILES

CCOC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations Involving Dexamethasone Ester Derivatives

Synthesis of Dexamethasone (B1670325) Esters and conjugates

The generation of dexamethasone esters and conjugates is primarily achieved through derivatization of its hydroxyl groups, with a particular focus on the C-21 position. These modifications are crucial for developing prodrugs with altered solubility, bioavailability, and targeted delivery capabilities. synthinkchemicals.com

Esterification Reactions for Glucocorticoid Derivatization

Esterification is a fundamental chemical reaction for the derivatization of glucocorticoids like dexamethasone. This process typically involves the reaction of a hydroxyl group on the steroid scaffold with a carboxylic acid or its derivative to form an ester linkage. researchgate.net The primary aim of such derivatization is to create prodrugs with enhanced properties, such as improved water solubility or lipophilicity, which can influence the drug's absorption, distribution, metabolism, and excretion profile. synthinkchemicals.com

The reaction can be catalyzed by acids or facilitated by coupling agents. For instance, the esterification of the primary alcohol functionality of corticosteroids can be achieved in the presence of reagents like 1-isopropyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (IDC) perchlorate (B79767) and 4-piperidinopyridine. ijnrd.org The choice of the esterifying agent and reaction conditions allows for the precise tuning of the resulting ester's properties. For example, derivatization with fluorinated acyl groups can lead to enhanced detectability by certain analytical methods, such as gas chromatography with an electron capture detector. researchgate.net

Formation of Dexamethasone Acid Ethyl Ester as a By-product or Impurity during Dexamethasone Synthesis and Degradation

This compound is recognized as a process-related impurity in the synthesis of dexamethasone. veeprho.com Its chemical structure is characterized by an ethyl ester group at the C-17 position, rather than the more commonly derivatized C-21 hydroxyl group. synzeal.com This impurity is crucial to monitor during quality control procedures to ensure the purity and safety of the final drug product. daicelpharmastandards.com

The formation of this by-product is likely linked to the synthetic route employed for dexamethasone production. Some synthesis strategies for dexamethasone and its derivatives may utilize ethyl esters as protecting groups for carboxylic acid functionalities. google.com If the subsequent hydrolysis or deprotection step is incomplete, it can result in the persistence of the ethyl ester in the final product, leading to the formation of this compound as an impurity.

While forced degradation studies of dexamethasone have been conducted under various stress conditions (hydrolytic, oxidative, thermal, and humid), the formation of this compound as a degradation product has not been prominently reported. nih.govresearchgate.net Studies have identified numerous other degradation products, but the C-17 ethyl ester is not typically among them, suggesting its origin is more likely from the synthetic process rather than degradation of the final dexamethasone molecule. nih.gov

Details of this compound Impurity
AttributeInformationSource
Chemical NameEthyl (8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylate synzeal.com
CAS Number37926-77-5
Molecular FormulaC23H31FO5
Molecular Weight406.49 g/mol
Likely OriginProcess-related impurity from synthesis veeprho.com

Advanced Chemical Conjugation Techniques for Dexamethasone Esters

To create advanced drug delivery systems and targeted therapies, dexamethasone and its esters are often conjugated to larger molecules such as polymers or peptides. These conjugation techniques aim to improve the therapeutic index of dexamethasone by enhancing its delivery to specific sites and controlling its release. veeprho.comgoogle.com

Carbodiimide Chemistry Applications

Carbodiimide chemistry is a widely used and versatile method for conjugating dexamethasone to molecules containing primary amines or carboxylic acids. daicelpharmastandards.comveeprho.com This approach utilizes carbodiimide reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N′-dicyclohexylcarbodiimide (DCC), as activating agents. daicelpharmastandards.comclearsynth.com

The fundamental principle of carbodiimide chemistry involves the activation of a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond. To conjugate dexamethasone via its C-21 hydroxyl group to a polymer with amine functionalities, the hydroxyl group must first be functionalized with a carboxyl group, for example, by using succinic anhydride. daicelpharmastandards.com The resulting carboxylated dexamethasone can then be activated by a carbodiimide and subsequently conjugated to the amine-containing polymer. Additives like N-hydroxysuccinimide (NHS) are often included in the reaction to increase the efficiency of the conjugation and minimize side reactions by forming a more stable NHS-ester intermediate. daicelpharmastandards.com

Commonly Used Carbodiimides in Dexamethasone Conjugation
CarbodiimideAbbreviationKey FeatureSource
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble, commonly used in aqueous bioconjugation reactions. daicelpharmastandards.com
N,N′-DicyclohexylcarbodiimideDCCWater-insoluble, primarily used in organic synthesis. clearsynth.com
N,N'-DiisopropylcarbodiimideDICWater-insoluble, liquid at room temperature. daicelpharmastandards.com

Solid-Phase Synthesis Approaches

Solid-phase synthesis offers a powerful and efficient method for the stepwise construction of dexamethasone conjugates, particularly for creating dexamethasone-peptide or dexamethasone-peptoid conjugates. daicelpharmastandards.comveeprho.com This technique involves attaching the initial building block to a solid support (resin) and then sequentially adding subsequent units in a controlled, step-by-step manner. daicelpharmastandards.com

The general workflow for solid-phase synthesis of a dexamethasone conjugate involves:

Attachment of an amino-protected amino acid to the solid resin.

Deprotection of the amino group.

Coupling of the next amino-protected building block. This cycle is repeated to build the desired chain.

Finally, dexamethasone, which has been appropriately functionalized, is coupled to the chain.

The completed conjugate is then cleaved from the solid support. daicelpharmastandards.com

This methodology allows for easy purification at each step, as excess reagents and by-products can be simply washed away from the resin-bound product. The use of protecting groups, such as 9-fluorenylmethyloxycarbonyl (Fmoc) or t-butyloxycarbonyl (Boc) for amino groups, is essential to ensure specific and controlled chain elongation. daicelpharmastandards.com

Reversible Addition Fragmentation-Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a sophisticated method for synthesizing polymers with well-defined molecular weights and low polydispersity. nih.govucl.ac.uknih.gov This technique is particularly useful for creating dexamethasone-polymer conjugates. The process typically involves a monomer, a radical initiator, and a RAFT agent, which is a thiocarbonylthio compound. nih.gov

In the synthesis of dexamethasone-containing polymers, a common approach is to first create a monomer that incorporates the dexamethasone molecule. nih.gov This dexamethasone-bearing monomer is then copolymerized with another monomer, such as N-(2-hydroxypropyl)methacrylamide (HPMA), using RAFT polymerization. nih.gov This results in a copolymer where dexamethasone is covalently linked to the polymer backbone.

Key components frequently used in these reactions include radical initiators like azobisisobutyronitrile (AIBN) and RAFT agents such as S,S′-bis(α,α′-dimethyl-α′′-acetic acid)-trithiocarbonate (CAT). nih.gov The resulting conjugates exhibit controlled molecular weights and specific dexamethasone content, which can be tailored by adjusting the reaction conditions. nih.gov

For instance, one study successfully developed a pH-sensitive dexamethasone-HPMA copolymer conjugate with a molecular weight of 34,000 and a dexamethasone content of 100 mg/g. nih.gov Another research effort produced conjugates with varying molecular weights (14,000, 24,000, and 42,000) and achieved a dexamethasone content of 118 mg/g. nih.gov

Table 1: Research Findings on Dexamethasone Conjugates via RAFT Polymerization

Dexamethasone Monomer Comonomer RAFT Agent/Initiator Resulting Polymer Molecular Weight (MW) Dexamethasone Content Reference
Dexamethasone-containing monomer HPMA Not Specified pH-sensitive DEX-HPMA copolymer 34,000 100 mg/g nih.gov
Dexamethasone-containing monomer HPMA Not Specified DEX-HPMA conjugate 14,000; 24,000; 42,000 118 mg/g nih.gov
Methacrylated dexamethasone N-isopropylacrylamide Not Specified Thermosensitive ABA triblock copolymer Not Specified Not Specified researchgate.net

Click Chemistry Applications

Click chemistry encompasses a class of reactions that are rapid, specific, and high-yielding, making them ideal for conjugating dexamethasone derivatives to polymers and other molecules. nih.govbio-connect.nl The most prominent example used for dexamethasone is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov Other click reactions, such as the Diels-Alder cycloaddition, have also been employed. nih.govacs.org

In a typical CuAAC application, an alkyne-functionalized dexamethasone derivative is reacted with an azide-terminated polymer, such as polyethylene (B3416737) glycol (PEG). nih.gov This reaction, catalyzed by a Cu(I) complex, forms a stable triazole linkage, covalently attaching the dexamethasone to the polymer chain. nih.govnih.gov This method allows for the creation of well-defined drug-polymer conjugates with high efficiency. nih.gov

One notable study involved the synthesis of a linear, multifunctional PEG-dexamethasone conjugate. nih.gov The process involved mixing a dexamethasone-containing monomer with an acetylene-modified PEG and a diazide linker in the presence of a Cu(I) catalyst at room temperature. nih.gov The resulting conjugate had a high drug loading of 135 mg of dexamethasone per gram of polymer and a weight average molecular weight of 17 kDa. nih.gov

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, offers another "click" strategy. For example, a furan-modified dexamethasone-peptide has been reacted with a maleimide-functionalized PEG to form a hydrogel, demonstrating the versatility of click chemistry in creating complex, functional biomaterials. nih.govacs.org

Table 2: Research Findings on Dexamethasone Conjugates via Click Chemistry

Dexamethasone Derivative Polymer/Molecule Click Reaction Type Catalyst/Conditions Resulting Conjugate Key Findings Reference
Alkyne-dexamethasone derivative N3-PEG-polylactic acid copolymer Cu(II)-catalyzed azide-alkyne cycloaddition Cu(II) complex (CuSO4 and PMDETA) Nucleus-targeted polymersomes Improved transport of drug carriers to the nuclei. nih.gov
Dexamethasone-containing monomer Acetylene PEG Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition In-situ produced Cu(I) Click PEG-Dex conjugate MW: 17 kDa; Dex content: 135 mg/g. nih.gov
Furan-dexamethasone peptide Maleimide-PEG macromer Diels-Alder cycloaddition Not Specified Hydrogel Sustained release of dexamethasone. acs.org

2-Iminothiolane Chemistry

2-Iminothiolane, also known as Traut's reagent, is utilized to introduce amine functionality into dexamethasone, typically at the C21 hydroxyl position after modification. nih.gov This chemical transformation is valuable for subsequent conjugation reactions, particularly for attaching dexamethasone to carriers containing carboxyl groups or for creating cationic derivatives for applications like gene delivery. nih.govresearchgate.net

The process involves a one-pot reaction where a dexamethasone derivative, such as dexamethasone-21-mesylate (dexamethasone-21-methanesulfonate), reacts with a polyamine like spermine (B22157) in the presence of 2-iminothiolane. nih.gov This reaction results in the formation of an amino-functionalized dexamethasone. nih.govresearchgate.net

The primary advantage of this method is twofold. Firstly, the newly introduced amino group on the dexamethasone molecule can readily react with carboxylic acid groups on a polymer or carrier molecule to form a stable amide bond. nih.gov Secondly, Traut's reagent itself can be used to link dexamethasone to carriers that already possess amine groups. nih.gov This chemistry is most frequently applied in the synthesis of gene delivery systems, where the cationic nature of the resulting conjugate is a key feature. nih.gov

Table 3: Research Findings on Dexamethasone Modification via 2-Iminothiolane Chemistry

Dexamethasone Derivative Reagents Purpose Application Key Outcome Reference
Dexamethasone-21-mesylate Spermine, 2-iminothiolane Introduction of a primary amine group Gene delivery, anti-inflammatory activity Creation of a cationic, amino-functionalized dexamethasone. nih.gov

Table 4: Mentioned Chemical Compounds

Compound Name Abbreviation
Dexamethasone DEX
This compound
N-(2-hydroxypropyl)methacrylamide HPMA
Azobisisobutyronitrile AIBN
S,S′-bis(α,α′-dimethyl-α′′-acetic acid)-trithiocarbonate CAT
Polyethylene glycol PEG
Dexamethasone-21-mesylate
2-Iminothiolane Traut's Reagent
Spermine
Copper sulfate CuSO4
Pentamethyl diethylenetriamine PMDETA

Molecular and Cellular Investigations of Dexamethasone Ester Functionality

Cellular Effects in Preclinical in vitro Models

Impact on Inflammatory Mediator Modulation (e.g., cytokines, NF-κB pathways)

Dexamethasone (B1670325) is a potent anti-inflammatory agent that exerts its effects by modulating key signaling pathways and the expression of inflammatory mediators. A primary target is the nuclear factor kappa-B (NF-κB) signaling pathway, a central regulator of the genetic transcription of inflammatory cytokines. nih.gov Studies have shown that dexamethasone can suppress the expression of NF-κB, which is often highly expressed during inflammatory conditions. nih.gov The mechanism involves the activation of the glucocorticoid receptor, which can antagonize NF-κB activity, representing a critical pathway in modulating anti-inflammatory responses in cells like macrophages. nih.gov

Research on conjugates, such as a Dexamethasone-Fumaric Acid Ester conjugate, has demonstrated synergistic inhibition of NF-κB activity in macrophages. nih.govfigshare.com This conjugate displayed an improved ability to inhibit inflammation in both murine and human macrophages compared to the unconjugated combination of the drugs. figshare.com Dexamethasone's modulation extends to a range of inflammatory cytokines downstream of NF-κB. In critically ill patients with severe COVID-19, dexamethasone treatment significantly reduced the inflammatory and lymphoid immune response. mdpi.com It has been shown to lower levels of tumor necrosis factor-alpha (TNF-α) in animal models of severe acute pancreatitis. nih.gov

Pathway/MediatorObserved Effect of DexamethasoneCell/System StudiedNF-κB PathwayInhibition of activity and expression nih.govnih.govMacrophages, Animal Models (Pancreatitis) nih.govnih.govCytokines (e.g., TNF-α)Reduced levels nih.govmdpi.comAnimal Models, Critical COVID-19 Patients nih.govmdpi.comNLRP3 InflammasomeInhibited expression of associated genes (by Dexamethasone-MMF conjugate) nih.govfigshare.comHuman Macrophages figshare.com

Effects on Specific Cell Lineages (e.g., osteoblastic differentiation, B cell subsets)

Dexamethasone significantly influences the differentiation and survival of various cell types, including those of the skeletal and immune systems.

Osteoblastic Differentiation: The role of dexamethasone in osteogenic differentiation is complex. It is widely used in vitro to direct bone marrow stromal cells (BMSCs) toward the osteoblast lineage. nih.gov Studies on human alveolar bone-derived cells show that dexamethasone in culture medium decreases cell proliferation while increasing alkaline phosphatase (ALP) activity and matrix mineralization, which are indicators of enhanced osteoblast differentiation. nih.govresearchgate.net However, its effects are not exclusively pro-osteogenic, as sustained exposure can down-regulate collagen synthesis. nih.gov Research indicates that dexamethasone acts at both early and late stages to guide proliferative osteoprogenitor cells toward terminal maturation. nih.gov It can induce osteogenic differentiation by inhibiting SOX9 expression, but it has also been shown to strongly upregulate PPARG, a factor that can lead to the formation of adipocyte-like cells within osteogenic cultures. mdpi.com

ParameterEffect of Dexamethasone on Osteoblast-like CellsSourceCell ProliferationDecreased nih.govHuman Alveolar Bone Cells nih.govAlkaline Phosphatase (ALP) ActivityIncreased nih.govHuman Alveolar Bone Cells nih.govMatrix MineralizationIncreased nih.govnih.govHuman Alveolar Bone Cells, Rat BMSCs nih.govnih.gov

B Cell Subsets: Dexamethasone has a profound impact on the B cell lineage, primarily by inducing apoptosis (programmed cell death). nih.govnih.gov The glucocorticoid receptor (GR) is present in B-cell populations from both the spleen and bone marrow. nih.gov The susceptibility of B cells to dexamethasone-induced apoptosis is dependent on their stage of maturation. nih.gov For instance, splenic mature B lymphocytes are highly susceptible, with even low doses significantly increasing the frequency of apoptotic cells. nih.gov In contrast, while dexamethasone inhibits the proliferation of pre-B cells, it does not induce apoptosis in them unless they are stimulated to differentiate into a more mature state. nih.gov In vivo administration of dexamethasone leads to a reduction in B-cell numbers in both the spleen and bone marrow, affecting pro-B, pre-B, and immature B cell phenotypes. nih.gov

Metabolic Pathway Modulation (e.g., fatty acid oxidation, glucose uptake)

Dexamethasone is a key regulator of cellular metabolism, inducing significant shifts in the utilization of energy substrates like fatty acids and glucose.

Fatty Acid Oxidation: In various cell types, dexamethasone can cause a metabolic switch from glycolysis towards increased fatty acid oxidation (FAO). nih.gov In T-cell acute lymphoblastic leukemia (T-ALL) cell lines, dexamethasone was found to accumulate in mitochondria, leading to a metabolic reprogramming toward lipolysis and increased FAO. nih.gov Similarly, in fetal rabbit lung explants, dexamethasone treatment increased de novo fatty acid synthesis and enhanced the esterification of these newly synthesized fatty acids to phosphatidylcholine. nih.gov Studies in primary fetal cardiomyocytes also show that dexamethasone increases fatty acid oxidation. researchgate.net This metabolic shift is linked to the activation of AMP-activated protein kinase (AMPK), which promotes FAO. nih.gov

Glucose Uptake: Dexamethasone significantly impacts glucose transport. In primary cultured adipocytes, acute exposure to dexamethasone leads to a rapid decrease in both basal and insulin-stimulated glucose transport. nih.gov This effect is primarily due to the impairment of the insulin-stimulated translocation of intracellular glucose transporters to the cell surface. nih.gov Chronic exposure leads to a more profound state of insulin resistance by depleting the total number of cellular glucose transporters. nih.gov This reduction in glucose uptake is also observed in T-ALL cells, where dexamethasone treatment contributes to a metabolic switch away from glucose utilization. nih.gov

Metabolic ProcessObserved Effect of DexamethasoneCell/System StudiedFatty Acid Oxidation (FAO)Increased nih.govresearchgate.netnih.govT-ALL Cells, Cardiomyocytes, Rat Heart nih.govresearchgate.netnih.govDe Novo Fatty Acid SynthesisIncreased nih.govFetal Rabbit Lung Explants nih.govGlucose Transport/UptakeDecreased; induces insulin resistance nih.govPrimary Cultured Adipocytes nih.gov

Structure Activity Relationship Sar Studies of Dexamethasone Ester Derivatives

Influence of Ester Modifications on Receptor Binding Affinity

The binding affinity of a corticosteroid to the glucocorticoid receptor (GR) is a critical determinant of its potency. Modifications to the dexamethasone (B1670325) molecule, particularly at the C17 and C21 positions where esterification commonly occurs, can significantly alter this affinity.

Research into the structure-activity relationships of glucocorticoids has shown that the nature of the ester group plays a pivotal role in the molecule's ability to bind to the GR. While specific quantitative data for dexamethasone acid ethyl ester is not extensively detailed in publicly available research, general principles derived from studies on other steroid esters provide valuable insights.

Generally, the introduction of an ester group at the 21-hydroxyl position of a glucocorticoid tends to result in a lower binding affinity compared to the parent alcohol. nih.gov However, the characteristics of the ester chain, such as its length and lipophilicity, can modulate this effect. For instance, elongating the ester chain from an acetate (B1210297) to a valerate (B167501) has been observed to increase both the binding affinity for the GR and the lipophilicity of the steroid. nih.gov This suggests a complex interplay between the steric and electronic properties of the ester and the binding pocket of the glucocorticoid receptor.

Table 1: Illustrative Relative Binding Affinity of Dexamethasone and its Ester Derivatives This table presents hypothetical data based on general principles of glucocorticoid SAR to illustrate the potential impact of esterification on receptor binding affinity. Actual values may vary.

CompoundPosition of EsterificationEster GroupRelative Binding Affinity (RBA) vs. Dexamethasone
DexamethasoneN/AN/A100
Dexamethasone AcetateC21Acetate~85
This compoundC21 (presumed)Ethyl~90
Dexamethasone ValerateC17 or C21Valerate~110

Correlation Between Ester Structure and Modulation of Biological Activity

The biological activity of a dexamethasone ester derivative is intrinsically linked to its ability to bind to and activate the glucocorticoid receptor. Therefore, the structural modifications of the ester group that influence receptor binding will consequently modulate the compound's biological effects.

Esterification of dexamethasone at the 21-position is a common strategy to create prodrugs. These derivatives are often less active themselves but are designed to be hydrolyzed in vivo by esterase enzymes to release the active parent drug, dexamethasone. The rate of this hydrolysis can be controlled by the structure of the ester. For example, a bulkier or more sterically hindered ester group may be hydrolyzed more slowly, leading to a prolonged duration of action.

In the case of this compound, its biological activity would be expected to be dependent on its own intrinsic affinity for the GR and the efficiency of its conversion to dexamethasone within the target tissue. The ethyl ester group would likely render the molecule more lipophilic than dexamethasone itself, potentially enhancing its absorption and tissue penetration.

Table 2: Hypothetical Correlation of Ester Structure with Biological Potency This table provides a conceptual illustration of how different ester groups on dexamethasone might influence its relative anti-inflammatory potency, assuming in vivo hydrolysis to the active parent compound.

CompoundEster GroupExpected Rate of HydrolysisRelative Anti-inflammatory Potency (Illustrative)
DexamethasoneN/AN/A100
Dexamethasone AcetateAcetateModerate90
This compoundEthylModerate to Fast95
Dexamethasone ValerateValerateSlow105 (prolonged effect)

Stereochemical Considerations in Dexamethasone Ester Activity

Stereochemistry is a fundamental aspect of the structure-activity relationship of all steroid hormones and their synthetic analogs. The three-dimensional arrangement of atoms in the dexamethasone molecule is crucial for its precise fit into the ligand-binding domain of the glucocorticoid receptor.

The core structure of dexamethasone has a specific and rigid stereochemistry that is essential for its high glucocorticoid activity. Any alteration to the stereocenters of the steroid nucleus would dramatically reduce or abolish its biological function.

When considering ester derivatives, the stereochemistry of the parent molecule is retained. For an achiral ester group like an ethyl ester, no new stereocenters are introduced. However, if a chiral ester were to be attached, it could potentially lead to diastereomers with different biological activities. This difference could arise from one diastereomer having a more favorable interaction with the binding site of the glucocorticoid receptor or from differential rates of enzymatic hydrolysis of the ester bond.

Prodrug Design and Advanced Drug Delivery Systems Utilizing Dexamethasone Esters

Rationale for Ester-Based Dexamethasone (B1670325) Prodrugs in Pharmaceutical Design

The primary motivation for designing ester-based prodrugs of dexamethasone is to improve its therapeutic index by modifying its physicochemical and pharmacokinetic properties. nih.govscirp.org A key objective is to enhance lipophilicity, which can facilitate passage across biological membranes. scirp.org For instance, the esterification of dexamethasone with palmitate creates dexamethasone palmitate, a more hydrophobic prodrug. nih.gov This increased lipophilicity is advantageous for encapsulation within lipid-based or polymeric nanoparticles, improving drug loading and preventing premature release. nih.govresearchgate.net

Furthermore, esterification can be used to achieve targeted drug delivery and controlled release. scirp.orgnih.gov By linking dexamethasone to a carrier molecule via an ester bond, the release of the active drug can be triggered by specific physiological conditions, such as the presence of esterase enzymes at a site of inflammation. nih.govnih.gov This strategy not only concentrates the therapeutic effect where it is most needed but also minimizes exposure of healthy tissues to the potent steroid, thereby reducing systemic side effects. nih.govrsc.org Ester prodrugs can also be designed to improve water solubility for parenteral formulations or to alter partition coefficients for optimized distribution. arjour.com For example, new ester derivatives of dexamethasone have been synthesized to create water-soluble prodrugs with higher partition coefficients, aiming for targeted delivery to the colon. arjour.com

Another significant advantage is the potential for prolonged therapeutic action. iomcworld.com The rate of hydrolysis of the ester linkage can be controlled by manipulating the chemical structure of the promoiety, allowing for a sustained release of active dexamethasone over an extended period. iomcworld.comiomcworld.com This can reduce the frequency of administration, which is particularly beneficial for managing chronic inflammatory conditions. nih.gov

Table 1: Rationale and Advantages of Dexamethasone Ester Prodrugs

RationaleAdvantageExample Application
Enhance Lipophilicity Improved membrane permeability and higher encapsulation efficiency in nanoparticles. nih.govscirp.orgscirp.orgEncapsulation of dexamethasone palmitate in PLGA-PEG nanoparticles for arthritis treatment. nih.gov
Improve Aqueous Solubility Enables the formulation of parenteral solutions for intravenous administration. arjour.comSynthesis of water-soluble ester derivatives for colon targeting. arjour.com
Achieve Targeted Delivery Concentrates the drug at the site of action, such as inflamed tissues rich in esterases. nih.govnih.govConjugation to cartilage-specific carriers to treat osteoarthritis. nih.gov
Control and Sustain Release Prolongs the duration of action and reduces dosing frequency by controlling the rate of ester hydrolysis. nih.goviomcworld.comA single dose of a cartilage-targeting prodrug as an alternative to repetitive injections. nih.gov
Reduce Systemic Side Effects Minimizes exposure of non-target tissues to the active drug, improving the overall safety profile. nih.govrsc.orgTargeted delivery to inflamed joints, reducing systemic glucocorticoid effects. nih.gov

Polymeric and Nanoparticulate Delivery Systems for Ester-Linked Dexamethasone

To further enhance the therapeutic potential of dexamethasone ester prodrugs, they are frequently incorporated into sophisticated drug delivery systems. These systems, which include nano-emulsions, polymeric nanoparticles, and micelles, offer precise control over the release and biodistribution of the drug.

Nano-emulsions are colloidal dispersions of oil and water stabilized by surfactants, capable of encapsulating hydrophobic drugs like dexamethasone esters. These formulations can improve the solubility and bioavailability of poorly water-soluble compounds. Studies have focused on developing stable nano-emulsion formulations of dexamethasone to enhance its therapeutic effects and achieve controlled release.

Polymeric nanoparticles are another key platform for delivering dexamethasone esters. Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are commonly used. For example, encapsulating the lipophilic prodrug dexamethasone palmitate into PLGA-polyethylene glycol (PEG) nanoparticles has been shown to significantly improve drug loading and prevent a burst release upon administration. nih.gov These nanoparticles, typically around 150 nm in size, can achieve high drug loading (e.g., 7.5%) and have demonstrated the ability to inhibit the release of inflammatory cytokines in preclinical models. nih.gov The encapsulation of dexamethasone within these polymeric matrices allows for a sustained release profile as the polymer degrades and the ester prodrug is hydrolyzed. nih.govresearchgate.net

Covalently attaching dexamethasone esters to polymeric carriers is a widely explored strategy to improve their pharmacokinetic profiles.

Polyethylene (B3416737) Glycol (PEG): PEGylation, the process of attaching PEG chains to a molecule, is known to increase the solubility, stability, and circulation half-life of drugs. Dexamethasone has been conjugated to PEG-based systems to create prodrugs that can self-assemble into micelles or other nanostructures. nih.gov This approach facilitates the formation of stable drug delivery systems with reduced toxicity and potentially targeted delivery.

N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA): HPMA copolymers are water-soluble and biocompatible carriers. Dexamethasone-HPMA conjugates have been developed for the treatment of conditions like lupus nephritis and rheumatoid arthritis. These conjugates can be designed to be stable in plasma, with the release of dexamethasone triggered by specific conditions at the target site. nih.gov

Hyaluronic Acid (HA): Hyaluronic acid is a natural polysaccharide that can target the CD44 receptor, which is often overexpressed in inflamed tissues. Conjugating dexamethasone to HA via an ester linkage creates a targeted delivery system. These HA-dexamethasone conjugates have shown superior anti-inflammatory effects in preclinical models of acute lung injury by accumulating in the inflamed lung tissue.

Pullulan: Pullulan is another polysaccharide that has been used to develop conjugates for ocular drug delivery. Dexamethasone has been linked to pullulan through cleavable bonds to create systems that can prolong drug release within the eye, potentially reducing the need for frequent intravitreal injections.

Amphiphilic prodrugs, created by conjugating a hydrophobic drug like dexamethasone to a hydrophilic polymer such as PEG, can spontaneously self-assemble into micelles in aqueous environments. nih.gov These micellar systems consist of a hydrophobic core, where the dexamethasone moiety is located, and a hydrophilic shell that interfaces with the surrounding aqueous medium.

For example, a prodrug was designed by linking two dexamethasone molecules to the end of a methoxy (B1213986) polyethylene glycol (mPEG) chain. nih.gov The resulting amphiphilic molecule self-assembled into micelles. nih.gov Such systems can improve the water solubility of dexamethasone and provide a mechanism for controlled drug release, as the micelles disassemble or the linker is cleaved under specific physiological conditions. nih.gov Some of these PEG-based dexamethasone prodrugs have been found to be thermoresponsive, changing their structure from spherical to worm-like micelles as the temperature increases, which could be exploited for targeted therapy in pathologies associated with local temperature increases, like inflammation.

To enhance the stability of polymeric micelles and achieve more precise control over drug release, core-crosslinking techniques have been developed. In this approach, polymerizable dexamethasone derivatives are first encapsulated within the core of a micelle. Subsequently, a crosslinking reaction is initiated within the core, covalently trapping the drug derivative.

This method results in highly stable nanoparticles with a high encapsulation efficiency (often >80%). The release of the active dexamethasone is then governed by the hydrolysis of the ester bond linking the drug to the polymerizable linker. By modifying the chemical structure of this linker, the release rate of dexamethasone can be finely tuned. For instance, linkers containing a thioether that can be oxidized to a sulfoxide (B87167) or a sulfone have been used, with the release rate increasing with the degree of oxidation (sulfone > sulfoxide > sulfide). This tailorable release kinetic makes core-crosslinked micelles a highly versatile platform for targeted therapies, such as for rheumatoid arthritis.

Release Kinetics from Drug Delivery Systems in Preclinical in vitro and in vivo Models

The evaluation of release kinetics is a critical step in the development of dexamethasone ester-based drug delivery systems. These studies are conducted in both in vitro (laboratory) and in vivo (animal) models to predict the performance of the formulation in a physiological environment.

In vitro release studies are typically performed in buffer solutions that mimic physiological conditions (e.g., pH 7.4, 37°C). iomcworld.com These studies often reveal a multiphasic release profile from polymeric systems like PLGA microspheres: an initial "burst release" of the drug located on the surface, followed by a "lag phase" where release is slow, and finally a secondary, often zero-order, release phase as the polymer matrix erodes. For example, two different PLGA microsphere formulations showed an initial burst release of approximately 20-30% in vitro, with a subsequent lag phase lasting 5 to 9 days. The rate of release can be pH-dependent; dexamethasone conjugated via an ester bond to TiO2 particles showed faster release kinetics under acidic conditions (pH 4) compared to neutral pH.

In vivo studies, often conducted in animal models like Sprague Dawley rats, provide a more accurate picture of how the drug is released in a complex biological system. A common finding is that drug release is often faster in vivo than in vitro. This acceleration may be due to the presence of enzymes that enhance the degradation of the polymer and the hydrolysis of the ester linkage. Furthermore, the lag phase observed in vitro is often absent in in vivo profiles. It is theorized that in vitro, degradation of PLGA microspheres can occur from the "inside out" due to the buildup of acidic byproducts, whereas in vivo, degradation may proceed from the surface inward due to physiological factors. Despite these differences, linear relationships between in vitro and in vivo data can often be established, allowing for the prediction of in vivo performance based on laboratory tests.

Table 2: Comparison of Dexamethasone Release Kinetics in Preclinical Models

Delivery SystemModelKey Findings
PLGA Microspheres In Vitro (Buffer)Triphasic release: initial burst (20-30%), lag phase (5-9 days), then zero-order release.
PLGA Microspheres In Vivo (Rat Model)Faster release compared to in vitro; lag phase was not observed.
Core-Crosslinked Micelles In Vitro (pH 7.4 Buffer)Release rate is tailorable based on the linker chemistry (sulfone > sulfoxide > sulfide).
PEG-Dexamethasone Conjugate In Vitro (pH-dependent)Linear release profile at pH 5.0 (~9% released in 17 days); negligible release at pH 7.4.
HA-Dexamethasone Conjugate In Vitro (pH-dependent)80-90% released at pH 5.2 vs. 50-60% at pH 7.4 over 35 days.

Q & A

Q. What are the validated synthetic methodologies for producing dexamethasone acid ethyl ester, and how do reaction conditions influence yield and purity?

  • This compound can be synthesized via esterification reactions, where dexamethasone’s carboxylic acid group reacts with ethanol under acidic or enzymatic catalysis. Lipase-catalyzed methods (e.g., Novozym® 435) are effective for ethyl ester synthesis, as demonstrated in kinetic studies for similar compounds . Reaction parameters like temperature, solvent polarity, and enzyme loading must be optimized to minimize side products. Purity can be assessed using HPLC or GC-MS, with reference standards (e.g., European Pharmacopoeia guidelines) ensuring reproducibility .

Q. Which analytical techniques are most reliable for characterizing this compound in biological matrices?

  • Gas chromatography-mass spectrometry (GC-MS) is widely used for ethyl ester quantification due to its sensitivity in detecting fatty acid ethyl esters (FAEEs) in lipid-rich tissues . For pharmaceutical-grade analysis, pharmacopeial methods specify reverse-phase HPLC with UV detection at 240 nm, validated for dexamethasone derivatives . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation .

Q. How can researchers ensure batch-to-batch consistency in this compound synthesis?

  • Implement quality control protocols using standardized reference materials (e.g., USP/EP monographs) . Central composite design (CCD) experiments help identify critical process parameters (e.g., catalyst concentration, reaction time) affecting yield and purity . Statistical tools like Spearman correlation analysis can track compositional trends across batches .

Advanced Research Questions

Q. What mechanisms underlie the anti-inflammatory effects of this compound compared to its parent compound, dexamethasone?

  • The ethyl ester moiety enhances lipid solubility, potentially improving cellular uptake and bioavailability. Studies on related corticosteroids suggest esterification modulates interactions with glucocorticoid receptors (GRs) and downstream cAMP/PKA signaling pathways, which regulate anti-inflammatory gene expression . Comparative in vitro assays (e.g., GR binding affinity, cytokine inhibition) are needed to validate these hypotheses.

Q. How do researchers resolve contradictory data on the cytotoxicity of ethyl ester derivatives in different cell models?

  • Contradictions may arise from metabolic differences: Ethyl esters are hydrolyzed intracellularly to release free dexamethasone and ethanol metabolites. In hepatoma cells, ethanol metabolites (e.g., FAEEs) induce oxidative stress, whereas dexamethasone may upregulate detoxifying enzymes like alcohol dehydrogenase . Use cell-specific models (e.g., HepG2 vs. primary hepatocytes) and control for hydrolysis rates using LC-MS/MS to quantify metabolite ratios .

Q. What experimental designs are optimal for studying the pharmacokinetics of this compound in vivo?

  • Employ radiolabeled tracers (e.g., ³H-dexamethasone) to track distribution and hydrolysis in target tissues. Lipid extraction methods (e.g., Bligh-Dyer protocol) isolate ethyl esters from plasma or tissue homogenates. Pair with mass spectrometry to differentiate intact esters from metabolites. Dose-response studies should account for species-specific esterase activity, which affects bioavailability .

Q. How can researchers address challenges in quantifying low-concentration this compound in complex biological samples?

  • Use solid-phase microextraction (SPME) coupled with GC-MS to enhance detection limits. Internal standards (e.g., deuterated analogs) correct for matrix effects . For tissue samples, optimize lipid purification steps to avoid co-eluting interferents .

Methodological Considerations

  • Data Interpretation: Correlate ethyl ester concentrations with functional outcomes (e.g., anti-inflammatory activity) using multivariate regression models .
  • Contamination Control: Store samples at -80°C to prevent ester hydrolysis. Use glassware treated with silanizing agents to minimize adsorption .
  • Ethical Compliance: Adhere to OECD guidelines for in vivo studies, particularly when assessing ethanol metabolite toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.